molecular formula C7H9BrN2 B13873393 2-(1-Bromopropyl)pyrazine

2-(1-Bromopropyl)pyrazine

Cat. No.: B13873393
M. Wt: 201.06 g/mol
InChI Key: HCPWHVKRWNISQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Bromopropyl)pyrazine is a chemical compound belonging to the pyrazine family, characterized by a bromopropyl group attached to the pyrazine ring. Pyrazines are nitrogen-containing heterocycles known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Bromopropyl)pyrazine typically involves the bromination of propylpyrazine. One common method is the reaction of propylpyrazine with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds via electrophilic substitution, where the bromine atom replaces a hydrogen atom on the propyl group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Bromopropyl)pyrazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyrazine derivatives.

    Oxidation: The compound can be oxidized to form pyrazine carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromopropyl group to a propyl group or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

Scientific Research Applications

2-(1-Bromopropyl)pyrazine has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and as a building block for biologically active molecules.

    Medicine: Research on this compound derivatives has shown potential in developing new drugs with antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: The compound is utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-Bromopropyl)pyrazine involves its interaction with molecular targets through its bromopropyl group. The bromine atom can participate in halogen bonding, while the pyrazine ring can engage in π-π interactions with aromatic residues in proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    2-(1-Chloropropyl)pyrazine: Similar structure but with a chlorine atom instead of bromine.

    2-(1-Fluoropropyl)pyrazine: Contains a fluorine atom, leading to different reactivity and properties.

    2-(1-Iodopropyl)pyrazine: Iodine substitution results in distinct chemical behavior.

Uniqueness: 2-(1-Bromopropyl)pyrazine is unique due to the specific reactivity of the bromine atom, which offers a balance between reactivity and stability. This makes it a versatile intermediate for various synthetic applications, distinguishing it from its halogenated counterparts.

Properties

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

IUPAC Name

2-(1-bromopropyl)pyrazine

InChI

InChI=1S/C7H9BrN2/c1-2-6(8)7-5-9-3-4-10-7/h3-6H,2H2,1H3

InChI Key

HCPWHVKRWNISQO-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC=CN=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.